molecular formula C10H6Cl2N2O2 B3014502 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde CAS No. 1333655-46-1

2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde

Cat. No.: B3014502
CAS No.: 1333655-46-1
M. Wt: 257.07
InChI Key: AJXKJWJWOFBMLE-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of two chlorine atoms, a hydroxyphenyl group, and an aldehyde group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carboxylic acid.

    Reduction: 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichloroimidazole: Similar in structure but with an additional chlorine atom.

    2,5-Dichloroimidazole: Lacks the hydroxyphenyl and aldehyde groups.

    3-(4-Hydroxyphenyl)imidazole-4-carbaldehyde: Similar but without the chlorine atoms.

Uniqueness

2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and a hydroxyphenyl group makes it a versatile compound for various applications, distinguishing it from other imidazole derivatives .

Properties

IUPAC Name

2,5-dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-9-8(5-15)14(10(12)13-9)6-1-3-7(16)4-2-6/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXKJWJWOFBMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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